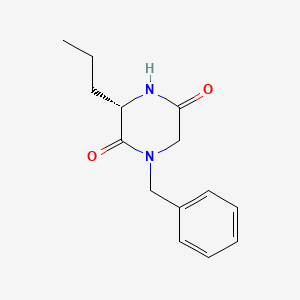

(S)-1-Benzyl-3-propylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

(3S)-1-benzyl-3-propylpiperazine-2,5-dione |

InChI |

InChI=1S/C14H18N2O2/c1-2-6-12-14(18)16(10-13(17)15-12)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,17)/t12-/m0/s1 |

InChI Key |

NRVVVSMDLOPXJD-LBPRGKRZSA-N |

Isomeric SMILES |

CCC[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |

Canonical SMILES |

CCCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Conformational Analysis and Stereochemical Implications of S 1 Benzyl 3 Propylpiperazine 2,5 Dione

Inherent Conformational Rigidity and Flexibility of the Diketopiperazine Ring System

The six-membered diketopiperazine (DKP) ring, the core of (S)-1-Benzyl-3-propylpiperazine-2,5-dione, is often described as a rigid scaffold, a characteristic that imparts favorable pharmacokinetic properties by reducing the entropic penalty of binding to biological targets. However, this rigidity is not absolute. The DKP ring exhibits a notable degree of conformational flexibility, capable of existing in various forms, primarily planar or non-planar boat and chair conformations. nih.govnih.gov

The planarity of the DKP ring is influenced by the two internal amide bonds, which prefer a planar geometry. nih.gov Early crystallographic studies of simple DKPs, such as glycine anhydride (B1165640), revealed a predominantly planar solid-state structure, stabilized by extensive intermolecular hydrogen bonding. nih.gov However, subsequent research, including gas-phase studies and computational calculations, has shown that for the isolated molecule, a non-planar boat conformation is often the lowest energy state, albeit by a small energy margin of about 1.5 kcal/mol. nih.gov This small energy difference means that external forces, such as those present in a crystal lattice or in solution, can easily influence the ring to adopt a more planar form. nih.gov

The conformational landscape of the DKP ring is a delicate balance of competing energetic factors. The transition between different conformations, such as various boat and twist forms, can be achieved through small deformations in bond angles coupled with larger variations in torsional angles. nih.gov This inherent flexibility allows the DKP scaffold to adapt its shape in response to the steric and electronic demands of its substituents and its environment. All possible conformations of the D-2,5-DKP ring are generally found within a 6 kcal/mol energy range, highlighting this dynamic nature. nih.gov

Influence of N-Benzyl and C3-Propyl Substituents on Piperazine-2,5-dione Conformation

The substitution pattern on the DKP ring is a primary determinant of its preferred conformation. In (S)-1-Benzyl-3-propylpiperazine-2,5-dione, the N-benzyl group at the N1 position and the propyl group at the C3 position introduce significant steric and electronic effects that modulate the ring's geometry.

The presence of a bulky substituent, such as a propyl group at the C3 position, generally favors a non-planar, boat-like conformation. This allows the substituent to adopt a pseudo-axial or pseudo-equatorial position, minimizing steric strain. Aromatic substituents, like the benzyl (B1604629) group, have a particularly pronounced effect. There is a well-documented tendency for aromatic rings to fold over the DKP ring, maximizing overlap between the aromatic π-system and the amide groups of the DKP core. nih.gov This interaction, likely driven by dipole-induced dipole forces, can force the DKP ring into a more planar conformation to facilitate this stacking. nih.gov

The interplay between these substituents dictates the final, lowest-energy conformation of the molecule, which is crucial for its interaction with chiral environments and biological targets.

Intramolecular Interactions within the Piperazine-2,5-dione Structure (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonding, play a critical role in stabilizing specific conformations of piperazine-2,5-dione derivatives. The DKP scaffold contains both hydrogen bond donors (the N-H group at the N4 position) and acceptors (the two carbonyl oxygens).

Diastereomeric and Enantiomeric Considerations for the (S)-Configuration

The presence of a single stereocenter at the C3 position, defined as (S) in (S)-1-Benzyl-3-propylpiperazine-2,5-dione, has profound stereochemical implications. This single chiral center renders the entire molecule chiral, meaning it will have a non-superimposable mirror image, the (R)-enantiomer.

The (S)-configuration dictates a specific spatial orientation of the propyl group relative to the DKP ring. This, in turn, influences the conformational preference of the ring to minimize steric clashes. For example, the propyl group will preferentially occupy a position (pseudo-axial or pseudo-equatorial) that minimizes unfavorable 1,3-diaxial-like interactions with other parts of the molecule, such as the N-benzyl group or the carbonyl oxygen at C2.

If a second substituent were introduced at the C6 position, this would lead to the possibility of diastereomers (cis and trans isomers). The relative stereochemistry of these substituents significantly impacts the DKP ring conformation. For instance, cis-3,6-disubstituted DKPs typically favor a boat conformation to accommodate both substituents on the same side of the ring. nih.gov In contrast, trans-disubstituted DKPs may adopt a more planar or a different boat conformation. The relative stereochemistry of such isomers can often be determined using NMR spectroscopy, by analyzing chemical shift differences and nuclear Overhauser effect (NOE) enhancements between protons on the DKP ring and the substituents. nih.gov

The defined (S)-stereochemistry of the title compound is crucial for its interaction with other chiral molecules, a principle that is fundamental in pharmacology and chiral recognition. Enantiopure diketopiperazines, such as derivatives of (S)-1-benzyl-6-methylpiperazine-2,5-dione, have been successfully employed as chiral solvating agents in NMR spectroscopy to determine the enantiomeric composition of racemic mixtures. mdpi.com This works because the chiral DKP forms diastereomeric complexes with the enantiomers of the analyte through hydrogen bonding, leading to distinguishable signals in the NMR spectrum. mdpi.com

| Characteristic | Description |

| Chirality | The molecule possesses a single stereocenter at the C3 position, designated as (S). This makes the molecule chiral and optically active. |

| Enantiomer | The corresponding (R)-1-Benzyl-3-propylpiperazine-2,5-dione would be the enantiomer. |

| Diastereomers | Diastereomers would only be possible if a second stereocenter was introduced, for example, by substitution at the C6 position. This would create cis and trans isomers. |

| Conformational Impact | The (S)-configuration of the propyl group forces the DKP ring and the N-benzyl substituent into a specific set of low-energy conformations to minimize steric strain. |

Structure Activity Relationships Sar in Piperazine 2,5 Dione Derivatives, with Emphasis on N Benzyl and C3 Propyl Substituents

The Piperazine-2,5-dione Core as a Foundation for Diverse Biological Activities

The piperazine-2,5-dione scaffold, also known as a diketopiperazine (DKP), is the smallest possible cyclic peptide, typically formed from the condensation of two α-amino acids. researchgate.net This heterocyclic structure is prevalent in nature, found in metabolites produced by fungi, bacteria, plants, and animals, and is a key component in numerous bioactive natural products. nih.govresearchgate.net The widespread occurrence and therapeutic relevance of the DKP core have cemented its status as a privileged structure in drug discovery. nih.govnih.gov

Several key features of the DKP scaffold contribute to its utility as a foundation for biologically active molecules:

Structural Rigidity: The six-membered ring is conformationally constrained, which reduces the entropic penalty upon binding to a biological target and helps to lock in a bioactive conformation. This rigidity allows the side chains at the C3 and C6 positions to be presented in well-defined spatial orientations. nih.gov

Metabolic Stability: Compared to their linear dipeptide counterparts, DKPs demonstrate superior resistance to enzymatic degradation by proteases, a crucial attribute for developing viable drug candidates. nih.gov

Synthetic Tractability: The DKP core is synthetically accessible and allows for the introduction of chemical diversity at multiple positions (N1, N4, C3, and C6), enabling the systematic exploration of structure-activity relationships. chemrxiv.org

Hydrogen Bonding Capability: The core structure contains two amide bonds, providing both hydrogen bond donor (N-H) and acceptor (C=O) sites that are important for molecular recognition and binding to enzymes and receptors. researchgate.net

These intrinsic properties make the piperazine-2,5-dione ring a versatile template for designing ligands for various biological targets. Consequently, DKP derivatives have been shown to possess a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, antifungal, and neuroprotective effects. nih.govresearchgate.netnih.gov For instance, Plinabulin, a DKP derivative, has been investigated in clinical trials for treating non-small cell lung cancer. nih.gov

Role of N-Substitution (Benzyl Group) in Modulating Pharmacological Activity

Substitution at the nitrogen atoms of the piperazine-2,5-dione ring is a key strategy for modulating a compound's physicochemical and pharmacological properties. Attaching groups to the amide nitrogen can significantly impact factors such as lipophilicity, solubility, metabolic stability, and receptor binding affinity. nih.gov

The introduction of a benzyl (B1604629) group at the N1 position, as in (S)-1-Benzyl-3-propylpiperazine-2,5-dione, is a common modification in medicinal chemistry. The benzyl group is a relatively simple, non-polar, and lipophilic moiety that can influence biological activity in several ways:

Steric Influence: The bulk of the benzyl group can orient the rest of the molecule for optimal interaction with a binding site or, conversely, create steric hindrance that prevents binding to off-target receptors, thereby improving selectivity.

Hydrophobic and Aromatic Interactions: The phenyl ring of the benzyl group can participate in crucial binding interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or hydrophobic interactions within the binding pocket of a target protein. Studies on N-benzyl substituted piperidines and phenethylamines have shown that such substitutions can have dramatic effects on binding affinity and selectivity for targets like the serotonin (B10506) (5-HT) and dopamine (B1211576) transporters. nih.govuky.edu

In essence, the N-benzyl group is not merely a passive substituent but an active contributor to the molecule's pharmacodynamic and pharmacokinetic profile, primarily by modifying its lipophilicity and enabling specific binding interactions.

Significance of C3-Alkyl Substitution (Propyl Group) on Biological Efficacy and Selectivity

The substituents at the C3 and C6 positions of the piperazine-2,5-dione ring are derived from the side chains of the parent α-amino acids and are primary determinants of a molecule's biological activity and selectivity. The size, shape, polarity, and charge of these substituents dictate the specific interactions with the target protein.

The presence of a propyl group at the C3 position represents a small, non-polar alkyl substituent. This type of substitution is significant for several reasons:

Fine-Tuning Activity: The length and branching of C3-alkyl chains can be systematically varied to optimize potency. For some biological targets, there is an optimal alkyl chain length for maximal activity. For example, in a series of DKP-based oxytocin antagonists, a four-carbon branched alkyl chain at C3 was found to be optimal, with smaller chains resulting in decreased activity. This highlights that even subtle changes in the size and shape of the C3 substituent can have a profound impact on biological function.

Influence on Conformation: While the DKP ring itself is rigid, the C3 substituent can influence the preferred orientation of other parts of the molecule, such as the N1-benzyl group, thereby affecting how the entire compound presents itself to its biological target.

The specific contribution of a C3-propyl group is entirely context-dependent, varying with the specific protein target. For one receptor, it may be the ideal size for a hydrophobic pocket, while for another, it may be too small to elicit a strong interaction or too large to be accommodated. Therefore, the exploration of various C3-alkyl groups is a common strategy in SAR studies to map the topology of a binding site and enhance both efficacy and selectivity.

Stereochemical Requirements and Their Impact on Structure-Activity Relationships

Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule is often a critical determinant of its pharmacological activity. For piperazine-2,5-diones substituted at the C3 and/or C6 positions, the chiral centers at these carbons give rise to different stereoisomers (enantiomers and diastereomers), which can exhibit vastly different biological profiles.

The three-dimensional arrangement of the substituents profoundly affects how a molecule fits into a chiral binding site on a protein. Complex structural and stereoisomeric modifications can influence biological effects by altering the shape or rigidity of the scaffold. nih.gov A change in stereochemistry can lead to:

Differences in Binding Affinity: One stereoisomer may bind to a receptor with significantly higher affinity than another because its substituents are correctly oriented to engage in key binding interactions. The other isomer may bind weakly or not at all.

Changes in Efficacy: Even if two isomers bind to the same receptor, they may elicit different functional responses. One might act as a potent agonist, while the other could be a weak agonist, an antagonist, or even an inverse agonist.

Variations in Selectivity: One isomer might be highly selective for a specific receptor subtype, while its enantiomer or diastereomer could have a broader spectrum of activity, interacting with multiple targets.

Differences in Metabolism: Enzymes responsible for drug metabolism are also chiral, and they can metabolize stereoisomers at different rates, leading to variations in pharmacokinetic properties and duration of action.

Research has consistently demonstrated the importance of stereochemistry in the DKP class. In one study, the (S) configuration derived from an L-amino acid resulted in more cytotoxic isomers compared to those with the (R) configuration from a D-amino acid. mdpi.com In another investigation of proline-based DKPs, different diastereomers exhibited markedly different cytotoxic effects against various cancer cell lines, as illustrated in the table below.

| Compound | Stereochemistry | U87-MG (Glioma) | HCT-116 (Colon) | MCF-7 (Breast) |

|---|---|---|---|---|

| cyclo(l-Phe-l-Pro) | (3S,8aS) | 5.8 | - | - |

| cyclo(l-Leu-l-Pro) | (3S,8aS) | - | >30 µg/mL | 30 µg/mL |

| cyclo(d-Leu-l-Pro) | (3R,8aS) | - | - | - |

These findings underscore that the specific stereochemical configuration is a critical parameter in the design of DKP-based therapeutic agents, and the synthesis of stereochemically pure compounds is essential for elucidating precise structure-activity relationships.

Diketopiperazine Scaffolds as Peptidomimetics and Pharmacophore Mimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The piperazine-2,5-dione scaffold is widely recognized and utilized as a peptidomimetic template. nih.gov

Peptides often adopt specific secondary structures, such as β-turns, α-helices, or β-sheets, to interact with their biological targets. The rigid DKP core is an excellent mimic of a β-turn, a common structural motif in which a polypeptide chain reverses its direction. By incorporating the amino acid residues that form a critical β-turn into a DKP ring, their bioactive conformation can be stabilized. This pre-organization of the side chains for receptor binding can lead to a significant increase in potency compared to the flexible, linear peptide parent.

The advantages of using DKP scaffolds as peptidomimetics include:

Conformational Constraint: As discussed, the rigid ring system locks the side chains into a defined three-dimensional space, mimicking the folded structure of a peptide.

Proteolytic Resistance: The cyclic amide structure is not readily recognized or cleaved by proteases, overcoming a major limitation of linear peptide drugs. nih.gov

Improved Pharmacokinetics: The smaller, more compact DKP structure often possesses more "drug-like" properties than a larger peptide, potentially leading to better absorption and distribution.

Beyond mimicking specific peptide structures, the DKP core can also serve as a more general pharmacophore mimetic. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The DKP scaffold provides a rigid framework upon which various functional groups (pharmacophoric elements) can be placed in precise spatial orientations to match the requirements of a receptor's binding site. This allows medicinal chemists to move beyond the constraints of natural amino acid side chains and explore novel chemical space to achieve desired biological effects.

Biological Activities and Molecular Mechanisms of Diketopiperazine Derivatives in Vitro and Preclinical Models

Antimicrobial Properties of Diketopiperazines (Antibacterial, Antifungal, Antiviral)

Diketopiperazines are a well-established class of natural and synthetic compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov Studies on various DKP derivatives have demonstrated their potential as antibacterial, antifungal, and antiviral agents. researchgate.netresearchgate.net The structural diversity of the side chains at the C-3 and C-6 positions of the piperazine-2,5-dione ring, along with substitutions on the nitrogen atoms, significantly influences their antimicrobial potency and spectrum. nih.gov

Quorum Sensing Inhibition Mechanisms

A significant area of antimicrobial research for diketopiperazines is their ability to interfere with bacterial communication, a process known as quorum sensing (QS). nih.gov Quorum sensing allows bacteria to coordinate gene expression, including the production of virulence factors and the formation of biofilms. The simple parent molecule, 2,5-piperazinedione (B512043), has been shown to inhibit the production of QS-dependent factors in pathogens like Pseudomonas aeruginosa. nih.govresearchgate.net The mechanism often involves competitive binding to the ligand-binding domain of QS receptor proteins, thereby preventing the binding of the natural autoinducer molecules. nih.govresearchgate.net For example, molecular docking studies have suggested that 2,5-piperazinedione can interact with key amino acid residues in the LasR receptor protein of P. aeruginosa. nih.gov Other complex diketopiperazines, such as 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione, have also demonstrated significant anti-biofilm activity by attenuating quorum sensing. researchgate.net

Antitumor and Anticancer Potential of Piperazine-2,5-diones

The piperazine-2,5-dione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with potent antitumor activity. nih.govmdpi.com Various synthetic derivatives have been developed and evaluated for their efficacy against a range of cancer cell lines. mdpi.com

Inhibition of Key Protein-Protein Interactions (e.g., MDM2-p53)

One of the key strategies in modern cancer therapy is the restoration of the p53 tumor suppressor pathway. This can be achieved by inhibiting the interaction between p53 and its negative regulator, MDM2. While the most famous inhibitors are from the nutlin class, other scaffolds have been explored. Certain classes of compounds featuring a 2,5-dione ring, such as benzodiazepine-2,5-diones, have been investigated as inhibitors of the p53-MDM2 interaction. mdpi.com These molecules are designed to mimic key p53 residues, allowing them to bind to a hydrophobic pocket on the MDM2 protein and disrupt the protein-protein interaction. nih.govnih.gov

Modulation of Microtubule Dynamics (e.g., Tubulin Polymerization Inhibition)

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs. mdpi.com Several compounds containing piperazine (B1678402) or related heterocyclic rings have been shown to exert their cytotoxic effects by interfering with tubulin polymerization. rsc.orgnih.gov These agents can bind to tubulin, often at the colchicine (B1669291) binding site, preventing the assembly of microtubules. rsc.orgnih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. mdpi.comrsc.org

Mechanisms Involving Other Cellular Targets and Pathways

The anticancer effects of diketopiperazine derivatives are not limited to a single mechanism. Research has shown that different derivatives can induce apoptosis and inhibit cell proliferation through various other cellular pathways. mdpi.com The specific mechanism is highly dependent on the nature and position of the substituents on the core DKP structure.

Neuroprotective and Central Nervous System (CNS) Activities

The rigid, peptide-like structure of diketopiperazines allows them to interact with various receptors and enzymes in the central nervous system. Formulations of certain piperazine-2,5-diones have been explored for their potential to cross the blood-brain barrier, suggesting they could be developed as treatments for neurological conditions. nih.gov While specific neuroprotective activities for compounds closely related to (S)-1-Benzyl-3-propylpiperazine-2,5-dione are not documented, the general class of cyclic dipeptides is of interest in neuroscience research.

Interaction with Neurotransmitter Receptors and Reuptake Transporters

While direct studies on (S)-1-Benzyl-3-propylpiperazine-2,5-dione's interaction with neurotransmitter systems are limited, research on structurally related piperazine derivatives provides valuable insights. A series of novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their affinity for 5-HT1A and D2 receptors, as well as their ability to inhibit serotonin (B10506) reuptake. One compound from this series, 4c , demonstrated a promising mixed receptor profile with high affinity for the 5-HT1A receptor (Ki = 1.3 nM), moderate affinity for the D2 receptor (Ki = 182 nM), and significant serotonin transporter (SERT) inhibition (Ki = 64 nM) mdpi.com.

Furthermore, studies on 4-benzylpiperidine (B145979) carboxamides have shown that the length of the carbon linker and the nature of aromatic ring substituents are critical in determining their selectivity and potency as inhibitors of serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters bioaustralis.com. Compounds with a two-carbon linker exhibited higher potency for DAT inhibition, while those with biphenyl (B1667301) and diphenyl groups showed selectivity towards SERT and DAT, respectively bioaustralis.com. These findings suggest that the benzylpiperazine scaffold, present in (S)-1-Benzyl-3-propylpiperazine-2,5-dione, is a key pharmacophore for interacting with monoamine transporters.

Table 1: Neurotransmitter Transporter and Receptor Binding Affinities of Related Piperazine Derivatives

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 4c | 5-HT1A Receptor | 1.3 | mdpi.com |

| D2 Receptor | 182 | mdpi.com |

Mechanisms of Neuroprotection

Diketopiperazines represent a promising class of neuroprotective agents. benthamdirect.com Their stable heterocyclic structure allows them to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. benthamdirect.com Although direct neuroprotective studies on (S)-1-Benzyl-3-propylpiperazine-2,5-dione are not yet available, the broader class of 2,5-diketopiperazines has demonstrated significant neuroprotective effects in various experimental models. benthamdirect.comnih.gov

One notable example is Cyclo(Pro-Gly) , which has been shown to prevent toxic neural degeneration and cell death, and to promote neurite outgrowth in cerebellar neurons. google.com It has shown efficacy in models of glutamate-induced neurotoxicity. google.com Another related compound, Cyclo(L-Pro-L-Phe) , isolated from a jellyfish-derived fungus, exhibited neuroprotective effects against oxidative stress-induced neurodegeneration in SH-SY5Y cells. nih.govnih.gov This compound was found to be a potent activator of PPAR-γ, and its neuroprotective mechanism involves reducing apoptosis and the generation of reactive oxygen species. nih.govnih.gov Furthermore, a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect SH-SY5Y cells from H2O2-induced oxidative damage, with one derivative, 9r , demonstrating its effect by decreasing ROS production and stabilizing the mitochondrial membrane potential. nih.gov

These findings suggest that diketopiperazines, including potentially (S)-1-Benzyl-3-propylpiperazine-2,5-dione, may exert their neuroprotective effects through multiple mechanisms, including the modulation of neurotransmitter systems, reduction of oxidative stress, and inhibition of apoptotic pathways.

Table 2: Neuroprotective Mechanisms of Representative Diketopiperazines

| Compound | Proposed Mechanism of Action | Experimental Model | Reference |

|---|---|---|---|

| Cyclo(Pro-Gly) | Prevents glutamate-induced neurotoxicity, promotes neurite outgrowth. | Cerebellar neurons | google.com |

| Cyclo(L-Pro-L-Phe) | PPAR-γ activation, reduction of apoptosis and reactive oxygen species. | SH-SY5Y cells (oxidative stress model) | nih.govnih.gov |

| Compound 9r | Decreases ROS production, stabilizes mitochondrial membrane potential. | SH-SY5Y cells (H2O2-induced oxidative stress) | nih.gov |

Anti-Inflammatory and Analgesic Effects

The piperazine-2,5-dione scaffold has been investigated for its potential anti-inflammatory and analgesic properties. While specific data for (S)-1-Benzyl-3-propylpiperazine-2,5-dione is not available, studies on related compounds are informative. A series of benzylpiperazinyl derivatives were designed and synthesized as σ1 receptor antagonists, which are known to modulate nociceptive signaling. benthamdirect.com One compound in this series, 15 , demonstrated dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. benthamdirect.com

In a different study, variously substituted piperazine-2,5-dione derivatives were evaluated for their effects on cartilage-related cells to explore their potential in treating chronic inflammatory diseases like osteoarthritis and rheumatoid arthritis. mdpi.com While the tested compounds did not show significant anti-inflammatory activity in the specific assays used, they were found to be non-toxic to the cells, suggesting a good safety profile for this class of compounds. mdpi.com The antinociceptive effects of the cyclic dipeptide Cyclo(Gly-Pro) have also been demonstrated in formalin and acetic acid tests in mice, suggesting an activation of the endogenous pain inhibitory pathway. researchgate.net

Table 3: Analgesic Activity of a Structurally Related Benzylpiperazine Derivative

| Compound | Assay | Effect | Reference |

|---|---|---|---|

| 15 | Formalin-induced inflammation | Dose-dependent antinociception | benthamdirect.com |

Anti-Protozoal Activities Against Tropical Diseases (e.g., Malaria, Chagas Disease, Leishmaniasis)

Piperazine derivatives have been explored as potential treatments for various tropical diseases. A series of disubstituted piperazines were identified as potent inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com While the specific identity of all compounds in the series is not disclosed, this highlights the potential of the piperazine scaffold in developing new treatments for this neglected disease. mdpi.com

In the context of malaria, bis(benzyl)polyamine analogs have demonstrated potent inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro. mdpi.com Although structurally distinct from diketopiperazines, this finding underscores the potential of benzyl-containing compounds in antimalarial drug discovery.

Regarding leishmaniasis, the intestinal bacteria of the insect vector, the sand fly, have been found to produce diketopiperazines such as L-Pro-L-Tyr and ΔAla-L-Val cyclopeptides . frontiersin.org While the direct anti-leishmanial activity of these specific compounds was not the focus of the study, their presence in the vector's gut suggests a potential role in the host-parasite interaction. frontiersin.org

Enzyme Inhibition Profiles (e.g., DNA Methyltransferase, Dipeptidyl Peptidase-4)

The diketopiperazine scaffold has been recognized as a promising framework for the design of enzyme inhibitors. Specifically, derivatives of 2-benzylpiperazine (B1268327) have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4) , a key enzyme in glucose homeostasis and a target for type 2 diabetes treatment. nih.gov The inhibitory activity of these compounds is influenced by the stereochemistry and the nature of the substituents on the piperazine ring. nih.gov The development of DPP-4 inhibitor screening assays, often utilizing a fluorogenic substrate like Gly-Pro-Aminomethylcoumarin, has facilitated the discovery of such inhibitors. fmipaukit.ac.id

While there is no direct evidence of (S)-1-Benzyl-3-propylpiperazine-2,5-dione inhibiting DNA methyltransferase (DNMT) , the development of high-throughput screening assays for DNMT inhibitors opens the possibility for testing this and other diketopiperazine derivatives for such activity. frontiersin.org

Table 4: DPP-4 Inhibitory Activity of a Related 2-Benzylpiperazine Derivative

| Compound | Target Enzyme | IC50 | Reference |

|---|

Biological Roles in Natural Product Chemistry and Inter-Organismal Signaling

Diketopiperazines are a widespread class of natural products, frequently isolated from marine organisms, including fungi, bacteria, and sponges. mdpi.comnih.govmdpi.com Marine-derived fungi, in particular, are a rich source of diverse diketopiperazine structures with a range of biological activities, including antibacterial and cytotoxic effects. fmipaukit.ac.idnih.gov

Beyond their role as individual bioactive molecules, diketopiperazines have been identified as key players in inter-organismal signaling, particularly in bacterial quorum sensing (QS) . eurekaselect.comacs.org QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. Diketopiperazines can modulate LuxR-mediated QS systems, thereby influencing processes such as biofilm formation. eurekaselect.com For instance, Cyclo(L-Pro-L-Tyr) , produced by Pseudomonas aeruginosa, can activate N-acylhomoserine lactone (AHL)-based QS systems. bioaustralis.com Furthermore, diketopiperazines like Cyclo(l-Pro–l-Leu) have been shown to mediate cross-communication between different bacterial species, such as Cronobacter sakazakii and Bacillus cereus. acs.org The discovery of diketopiperazines from marine fungi with QS inhibitory activity further highlights their role in microbial communication. nih.govtandfonline.com

Computational Studies and Molecular Modeling of Piperazine 2,5 Diones

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This information is crucial for understanding the basis of molecular recognition and for designing ligands with improved binding affinity and specificity.

While specific molecular docking studies on "(S)-1-Benzyl-3-propylpiperazine-2,5-dione" are not extensively documented in publicly available literature, research on analogous piperazine (B1678402) derivatives highlights the utility of this approach. For instance, docking studies on benzylpiperazine derivatives have been employed to elucidate their binding modes to various biological targets. In one such study, a newly synthesized arylpiperazine derivative, 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, was docked into the active site of acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease. researchgate.net The study revealed that the binding orientation of the molecule was dependent on the protonation state of the piperazine nitrogen atom, with the xanthine (B1682287) moiety binding to the catalytic active site and the arylpiperazine fragment occupying the peripheral binding site. researchgate.net

Similarly, molecular docking has been instrumental in identifying selective binders of Mcl-1, an anti-apoptotic protein, from a series of benzylpiperazine derivatives. nih.gov These computational predictions of the binding modes provided a rational basis for the observed binding affinities and selectivities. nih.gov For piperazine-substituted naphthoquinone derivatives, docking studies have helped in understanding their interactions with PARP-1, a key enzyme in DNA repair, revealing target-specific and strong binding profiles. nih.gov

A hypothetical docking study of "(S)-1-Benzyl-3-propylpiperazine-2,5-dione" would involve preparing the 3D structure of the ligand and the target receptor. The docking simulation would then predict the most stable binding pose and calculate a docking score, which is an estimate of the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Table 1: Key Molecular Interactions in Docking Studies of Piperazine Derivatives

| Derivative Class | Target Protein | Key Predicted Interactions | Reference |

| Arylpiperazines | Acetylcholinesterase (AChE) | Dependent on protonation state, interaction with catalytic and peripheral sites. | researchgate.net |

| Benzylpiperazines | Mcl-1 | Interpretation of binding affinity and selectivity. | nih.gov |

| Phenylpiperazines | DNA and Topoisomerase II | Minor groove binding in DNA. | mdpi.com |

| Piperazine-substituted naphthoquinones | PARP-1 | Interaction with critical amino acids for inhibition. | nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Binding Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability, the characterization of conformational changes, and the calculation of binding free energies.

For piperazine-2,5-dione derivatives, MD simulations can offer a deeper understanding of their behavior in a biological environment. For example, in the study of benzylpiperazine derivatives as Mcl-1 binders, molecular dynamics simulations were used to refine the binding modes obtained from molecular docking. nih.gov These simulations provided insights into the dynamic stability of the ligand-protein complexes and helped to rationalize the observed structure-activity relationships. nih.gov

In another study focusing on novel 3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) derivatives, molecular dynamics simulations were employed to investigate their interaction with proteins involved in apoptosis in gastric cancer. researchgate.net The simulations revealed that the compound exhibited favorable binding energy and enhanced the structural stability of the target proteins. researchgate.net

MD simulations are also crucial for understanding the role of the lipid membrane in drug action. mdpi.com For a molecule like "(S)-1-Benzyl-3-propylpiperazine-2,5-dione," simulations could predict how it interacts with and permeates cell membranes, which is a critical aspect of its bioavailability and mechanism of action. mdpi.com

A typical MD simulation protocol for "(S)-1-Benzyl-3-propylpiperazine-2,5-dione" complexed with a target protein would involve placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions. The system's energy is then minimized, followed by a period of heating and equilibration. Finally, a production run is performed, during which the trajectory of all atoms is saved for subsequent analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide highly accurate information about molecular properties such as bond lengths, bond angles, charge distributions, and reaction energies.

For piperazine-2,5-diones, quantum chemical calculations can be used to understand their intrinsic properties that govern their biological activity. For instance, these calculations can determine the preferred conformations of the piperazine-2,5-dione ring and the orientation of its substituents. A study on trispyrazolobenzenes and trispyrazolo-1,3,5-triazines utilized quantum-chemical methods to calculate the enthalpy of formation and analyze its dependence on structural parameters. superfri.org

Furthermore, quantum chemical calculations can be employed to study the reactivity of these compounds, for example, by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Determine the most stable conformation of the molecule in the gas phase and in solution.

Calculate the partial atomic charges to identify potential sites for electrostatic interactions.

Predict the molecule's reactivity towards different chemical species.

Simulate its infrared and NMR spectra to aid in its experimental characterization.

Predictive Modeling and Chemoinformatics for Structure-Activity Relationship Analysis

Predictive modeling and chemoinformatics encompass a range of computational techniques used to analyze large datasets of chemical compounds and their biological activities to develop models that can predict the activity of new, untested compounds. A key approach in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

Several QSAR studies have been conducted on piperazine derivatives. For example, a 3D-QSAR study on new piperazine derivatives with antihistamine and antibradykinin effects was performed using comparative molecular field analysis (CoMFA). nih.gov This study correlated the electrostatic and steric fields of the compounds with their antagonistic effects. nih.gov In another study, a QSAR model was developed for piperine (B192125) analogs as inhibitors of a bacterial efflux pump, which indicated that an increase in the exposed partial negative surface area enhances the inhibitory activity. nih.gov

For a series of piperazine-2,5-dione derivatives, a QSAR study would involve:

Data Collection: Assembling a dataset of compounds with their measured biological activities against a specific target.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D descriptors.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of "(S)-1-Benzyl-3-propylpiperazine-2,5-dione" and to guide the design of new analogs with potentially improved activity.

Table 2: Computational Properties of (S)-1-Benzyl-3-propylpiperazine-2,5-dione

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₂ | chemscene.com |

| Molecular Weight | 246.30 | chemscene.com |

| TPSA (Topological Polar Surface Area) | 49.41 Ų | chemscene.com |

| LogP | 1.3137 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 4 | chemscene.com |

Advanced Analytical and Spectroscopic Techniques for Characterization of Chiral Diketopiperazines

Chiral Separation Methodologies for Enantiomeric Purity Assessment

The determination of enantiomeric purity is paramount for any chiral compound intended for biological applications. Various chromatographic and electrophoretic techniques have been developed to effectively separate enantiomers, providing the necessary tools to assess the enantiomeric excess (e.e.) of a sample.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations compared to traditional liquid chromatography. The use of supercritical carbon dioxide as the primary mobile phase component, modified with polar organic solvents, allows for rapid analysis and reduced solvent consumption clockss.orgnih.govresearchgate.net.

For the enantiomeric separation of diketopiperazine derivatives, polysaccharide-based chiral stationary phases (CSPs) are commonly employed. A typical screening approach for a compound like (S)-1-Benzyl-3-propylpiperazine-2,5-dione would involve testing a set of columns with different chiral selectors, such as amylose or cellulose derivatives, under varying mobile phase conditions.

Illustrative SFC Screening Parameters for a Diketopiperazine Analog:

| Parameter | Condition |

| Columns | Chiralpak® IA, IB, IC, ID, IE, IF |

| Mobile Phase | CO2 / Methanol (gradient elution) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 220 nm |

This table represents a typical starting point for method development for a chiral diketopiperazine. Specific retention times and resolutions would need to be determined experimentally for (S)-1-Benzyl-3-propylpiperazine-2,5-dione.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases remains a cornerstone for the enantiomeric purity assessment of chiral compounds nih.gov. Polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose and amylose, are particularly effective for a wide range of chiral molecules, including diketopiperazines.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for achieving optimal resolution.

Typical HPLC-CSP Conditions for Diketopiperazine Analogs:

| Parameter | Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

This table provides a general method that has proven effective for similar compounds. The exact conditions for (S)-1-Benzyl-3-propylpiperazine-2,5-dione would require experimental optimization.

Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Chiral Analysis

While less common than SFC and HPLC for diketopiperazines, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative approaches for chiral analysis.

Gas Chromatography (GC): Chiral GC analysis of diketopiperazines can be challenging due to their relatively low volatility and potential for thermal degradation. However, derivatization to more volatile analogs can facilitate separation on a chiral capillary column. For instance, a ring-opening derivatization followed by analysis on a cyclodextrin-based chiral column has been reported for some diketopiperazines.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. For chiral separations of piperazine (B1678402) derivatives, chiral selectors, most commonly cyclodextrins, are added to the background electrolyte bohrium.comnih.gov. The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary under an electric field results in their separation. The choice of cyclodextrin, its concentration, the buffer pH, and the applied voltage are key parameters for optimizing the separation.

Spectroscopic and Diffraction Techniques for Absolute Configuration and Structure Elucidation

Once enantiomeric purity has been established, spectroscopic and diffraction techniques are employed to confirm the chemical structure and determine the absolute configuration of the chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ROESY)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (S)-1-Benzyl-3-propylpiperazine-2,5-dione, ¹H and ¹³C NMR would provide detailed information about the connectivity of atoms within the molecule.

Illustrative ¹H NMR Data for a 1-Benzyl-3-alkyl-piperazine-2,5-dione Analog:

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.20-7.40 | m |

| Benzyl-CH2 | 4.50-4.80 | m |

| Piperazine-H | 3.00-4.20 | m |

| Propyl-CH2 | 1.40-1.80 | m |

| Propyl-CH3 | 0.90 | t |

Illustrative ¹³C NMR Data for a 1-Benzyl-3-alkyl-piperazine-2,5-dione Analog:

| Carbon | Chemical Shift (ppm) |

| C=O | 165-170 |

| Aromatic-C | 127-135 |

| Benzyl-CH2 | 45-50 |

| Piperazine-C | 50-60 |

| Propyl-CH2 | 20-35 |

| Propyl-CH3 | ~14 |

These tables provide estimated chemical shift ranges based on known diketopiperazine structures. Actual values for the target compound may vary.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is a 2D NMR technique that is crucial for determining the spatial proximity of protons within a molecule. For a cyclic system like a diketopiperazine, ROESY can help to elucidate the conformation of the ring and the relative orientation of the substituents. For example, observing a cross-peak between a proton on the benzyl (B1604629) group and a proton on the propyl group would indicate that these groups are on the same side of the piperazine ring.

Mass Spectrometry (MS, ESI-MS) for Molecular Identification

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like diketopiperazines.

The ESI-MS spectrum of (S)-1-Benzyl-3-propylpiperazine-2,5-dione would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 247.3.

Fragmentation Analysis (ESI-MS/MS): Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion. Common fragmentation pathways for diketopiperazines include the loss of one or both carbonyl groups as carbon monoxide (CO), as well as cleavage of the side chains researchgate.netresearchgate.net.

Expected Fragmentation Pattern for [M+H]⁺ of a 1-Benzyl-3-propyl-piperazine-2,5-dione:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 247.3 | 219.3 | CO |

| 247.3 | 156.2 | C6H5CH2 |

| 247.3 | 204.3 | C3H7 |

This table illustrates a plausible fragmentation pattern. The exact fragmentation will depend on the instrument parameters.

Despite a comprehensive search for scientific literature and spectroscopic data, no specific research findings or experimental data for the compound "(S)-1-Benzyl-3-propylpiperazine-2,5-dione" pertaining to Circular Dichroism (CD) Spectroscopy, Infrared (IR) Spectroscopy, or X-ray Crystallography and Electron Diffraction could be located.

Consequently, it is not possible to generate the requested article with the specified focus and detailed, data-driven content for the outlined sections and subsections. The strict adherence to the provided outline, which requires in-depth analysis of advanced analytical and spectroscopic techniques for this particular chiral diketopiperazine, cannot be fulfilled without access to relevant published research.

Future Research Directions and Emerging Trends for S 1 Benzyl 3 Propylpiperazine 2,5 Dione Research

Development of Innovative and Sustainable Synthetic Routes for Chiral Diketopiperazines

The synthesis of chiral DKPs like (S)-1-Benzyl-3-propylpiperazine-2,5-dione remains a critical area of research. Future efforts are increasingly focused on developing methods that are not only efficient and stereoselective but also environmentally sustainable.

Key trends include:

Catalytic Asymmetric Synthesis: Moving beyond traditional chiral pool techniques, the development of asymmetric catalytic methods is a priority. dicp.ac.cn For instance, palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors offers a direct route to chiral piperazin-2-ones, a related scaffold. dicp.ac.cnrsc.org Similarly, the use of diboronic acid anhydride (B1165640) as a dehydration catalyst for peptide bond formation represents a sustainable approach that improves atom economy by producing water as the only byproduct. organic-chemistry.org

Green Chemistry Approaches: There is a growing emphasis on synthetic strategies that align with the principles of green chemistry. This includes the use of environmentally friendly solvents, mechanochemical methods to reduce solvent use, and catalytic processes that minimize waste. mdpi.comnih.gov Photoredox catalysis, for example, offers a green approach for the synthesis of functionalized piperazines. mdpi.com

Solid-Phase Synthesis Optimization: While solid-phase peptide synthesis (SPPS) is a common method, it can be complicated by the undesired formation of DKPs as a side reaction. researchgate.netdigitellinc.comnih.gov Future research will focus on turning this challenge into an opportunity by developing controlled on-resin DKP formation. researchgate.net Additionally, investigating alternatives to traditional protecting groups (e.g., Bsmoc instead of Fmoc) and optimizing reaction conditions (e.g., use of additives like oxyma, lower temperatures) can minimize side reactions and improve the stability of synthesis intermediates. nih.gov

| Synthetic Strategy | Description | Key Advantages | References |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Direct hydrogenation of unsaturated precursors (e.g., pyrazin-2-ols) using a chiral palladium catalyst to create stereocenters. | High efficiency, excellent enantioselectivity, direct access to chiral core. | dicp.ac.cnrsc.org |

| Diboronic Acid-Catalyzed Condensation | A three-step sequence involving catalytic condensation of amino acids, deprotection, and intramolecular cyclization without intermediate purification. | High yields, improved atom economy (water is the only byproduct), avoids stoichiometric condensation reagents. | organic-chemistry.org |

| Photoredox Catalysis | Utilizes organic photoredox catalysts to promote C-H functionalization of the piperazine (B1678402) core under mild conditions. | Green approach, avoids toxic reagents, suitable for late-stage modification. | mdpi.com |

| Controlled Solid-Phase Synthesis | Deliberately promoting DKP formation on-resin from linear peptide precursors for selective synthesis. | Avoids complex purification, potential for high throughput synthesis. | researchgate.net |

Deeper Elucidation of Underexplored Biological Mechanisms and Molecular Targets

While DKPs are known to exhibit a wide array of biological activities—including anticancer, antiviral, neuroprotective, and antibacterial properties—the precise molecular mechanisms and targets often remain poorly understood. benthamdirect.commdpi.comnih.gov Future research on (S)-1-Benzyl-3-propylpiperazine-2,5-dione and related compounds will necessitate a deeper dive into their molecular pharmacology.

Promising avenues of investigation include:

Target Identification and Validation: High-throughput screening and chemoproteomics can be employed to identify novel protein targets. For example, some DKPs have been shown to inhibit poly(ADP-ribose)polymerase (PARP), an important anticancer target. nih.gov Identifying the specific binding partners for (S)-1-Benzyl-3-propylpiperazine-2,5-dione is a critical next step.

Pathway Analysis: Once targets are identified, elucidating the downstream effects on cellular signaling pathways is essential. For instance, if a DKP derivative is found to have antioxidant properties, future studies could investigate its interaction with pathways like the IL-6/Nrf2 loop, which is involved in cellular responses to oxidative stress. researchgate.netnih.gov

Understanding Structure-Activity Relationships (SAR): The diverse mechanisms of DKP bio-actions are not yet precisely known, but it is clear that specific substituents are key to their activity. mdpi.com Systematic studies are needed to understand how the benzyl (B1604629) and propyl groups of the title compound, along with its specific stereochemistry, contribute to its biological profile.

Rational Design and Optimization of Piperazine-2,5-dione Scaffolds for Targeted Biological Applications

The DKP core is an exemplary scaffold for rational drug design, offering multiple sites for structural modification with defined stereochemistry. nih.gov Future work will leverage this versatility to create analogues of (S)-1-Benzyl-3-propylpiperazine-2,5-dione with enhanced potency, selectivity, and pharmacokinetic properties.

Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: Modifying the core structure or its substituents to improve properties while maintaining biological activity. The piperazine core itself provides numerous opportunities for structural optimization. nih.gov

Structure-Based Drug Design: Utilizing computational tools like molecular docking and molecular dynamics simulations to predict how modifications to the DKP scaffold will interact with specific biological targets. nih.gov This allows for the design of more effective and selective inhibitors.

Improving Physicochemical Properties: A significant challenge for some DKP derivatives has been poor solubility, which can hinder further biological investigation. researchgate.net Future design strategies will focus on introducing functional groups that enhance properties like solubility and cell permeability, making them more viable as therapeutic agents. mdpi.commdpi.com

Integration of Multidisciplinary Approaches in Diketopiperazine Research

Advancing the understanding and application of (S)-1-Benzyl-3-propylpiperazine-2,5-dione will require a move beyond isolated chemical or biological studies. A holistic, multidisciplinary approach that integrates various scientific fields is essential for accelerating discovery.

This integrated approach would involve:

Chemo-Bioinformatics: Using bioinformatics tools to analyze the vast genomic and proteomic data available, which can help predict potential biological targets and biosynthetic pathways for DKP natural products. rsc.orgmdpi.com

Synthetic Biology: Leveraging enzymatic pathways for DKP synthesis. Microorganisms utilize enzymes like cyclodipeptide synthases (CDPSs) to assemble the DKP scaffold, which can then be modified by various tailoring enzymes (e.g., oxidoreductases, methyltransferases). rsc.org This opens the door to creating combinatorial libraries of novel DKP derivatives through synthetic biology.

Advanced Analytical Techniques: Combining synthesis with advanced spectroscopic methods (e.g., NMR) and X-ray crystallography to precisely determine the structure and conformation of new DKP derivatives. csu.edu.auchemrxiv.org This structural information is crucial for understanding biological activity and guiding rational design.

Materials Science: Exploring the self-assembly properties of DKPs to create novel biomaterials, such as hydrogels, which could have applications in drug delivery or tissue engineering. mdpi.comnih.gov

Exploration of Novel Chemical Transformations and Derivatization Strategies for the Piperazine-2,5-dione Core

The DKP scaffold is not just a pharmacophore but also a versatile synthetic template for creating diverse heterocyclic systems. researchgate.net Future research will continue to explore novel ways to chemically modify the core of compounds like (S)-1-Benzyl-3-propylpiperazine-2,5-dione to generate new chemical entities with unique properties.

Areas ripe for exploration are:

Site-Selective Functionalization: Developing methods for the selective modification of the DKP scaffold at its N- and α-positions. researchgate.net This allows for the creation of a rigid scaffold with four spatially-oriented, tailor-made chains, enabling precise control over the molecule's three-dimensional structure. researchgate.net

"Clickable" Scaffolds: Introducing "clickable" functional groups (e.g., azides, alkynes) onto the DKP core. rsc.org These "ready-to-use" platforms allow for the easy ligation of other biomolecules, such as peptides or targeting ligands, to create complex molecular assemblies with specific functions. rsc.org

Domino and Tandem Reactions: Designing cascade reactions that use the DKP core as a starting point to rapidly build more complex molecular architectures. researchgate.netmdpi.com For example, a domino radical scission-oxidation process can generate N-substituted DKPs. researchgate.net

| Strategy | Description | Potential Application | References |

|---|---|---|---|

| Site-Selective Modification | Chemoselective manipulation of customizable units (e.g., from hydroxyproline) to install four distinct, spatially-oriented side chains. | Creation of highly functionalized molecules for drug discovery and materials science. | researchgate.net |

| 'Clickable' Scaffolds | Synthesis of DKPs bearing functional groups (alkynes, azides, etc.) suitable for click chemistry ligations. | Assembly of complex biomolecular conjugates, such as targeted drug delivery systems. | rsc.org |

| Condensation Reactions | Condensing aldehydes with the DKP core to form (Z,Z)-(benzylidene)piperazine-2,5-diones, which can be further modified. | Generation of homo- and heterodimeric substituted DKPs with diverse electronic and steric properties. | csu.edu.auchemrxiv.org |

| Ring Transformation | Using the DKP ring as a template to synthesize other structurally diverse nitrogen heterocycles. | Expanding chemical diversity for screening and lead discovery. | researchgate.net |

Q & A

Q. Advanced: How can enantioselective synthesis be optimized for higher yields and ee values?

Methodological Answer :

- Catalyst Screening : Use iridium complexes (e.g., [Ir(cod)Cl] with chiral phosphoramidite ligands) to achieve >90% ee, as shown in analogous piperazine-dione syntheses .

- Solvent/Additive Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while base additives (e.g., KCO) improve nucleophile activation.

- Kinetic Resolution : Monitor reaction progress via CSP-HPLC to isolate enantiomers early, minimizing racemization .

Basic: What are the key physicochemical properties of (S)-1-Benzyl-3-propylpiperazine-2,5-dione?

Q. Methodological Answer :

- Solubility : Sparingly soluble in water (<0.1 mg/mL), but miscible in DMSO or DMF. Solubility can be enhanced using co-solvents (e.g., PEG-400) .

- Stability : Stable at −20°C under inert gas. Decomposes above 200°C (TGA data from related compounds) .

- Hygroscopicity : Low (Karl Fischer titration <0.5% w/w moisture uptake) .

Q. Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to serotonin receptors (5-HT), leveraging structural analogs with indole moieties .

- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability of hydrogen bonds with Asp116 and Tyr390 residues .

Basic: What biological activities are associated with (S)-1-Benzyl-3-propylpiperazine-2,5-dione?

Q. Methodological Answer :

- Receptor Affinity : Structural analogs (e.g., pyrrolidine-2,5-diones) show dual affinity for 5-HT (K ~10 nM) and SERT (K ~50 nM), suggesting potential antidepressant activity .

- In Vitro Assays : Test permeability using Caco-2 monolayers; related compounds exhibit P >1 × 10 cm/s, indicating moderate blood-brain barrier penetration .

Q. Advanced: How does the compound modulate skin permeation in transdermal drug delivery?

Methodological Answer :

- Mechanism : Disrupts stratum corneum lipids via hydrogen bonding with ceramides, enhancing drug flux (e.g., 12-fold increase in theophylline permeation) .

- Validation : Use Franz diffusion cells with ex vivo human skin; quantify enhancer efficacy via HPLC-UV .

Basic: How are structural modifications of the piperazine-dione core performed?

Q. Methodological Answer :

Q. Advanced: What structure-activity relationships (SAR) govern receptor selectivity?

Methodological Answer :

- Key Findings :

Basic: Which analytical techniques are critical for purity assessment?

Q. Methodological Answer :

Q. Advanced: How is HRMS used to resolve isobaric interferences?

Methodological Answer :

- High-Resolution Analysis : Employ Q-TOF instruments (resolution >30,000) to distinguish [M+H] of 341.1864 (CHNO) from interfering ions .

Basic: How should researchers address contradictory data in synthesis yields?

Q. Methodological Answer :

Q. Advanced: What statistical methods validate biological activity reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.